molecular formula C18H21ClF3NO3 B2564339 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902935-05-0

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2564339
CAS No.: 1902935-05-0
M. Wt: 391.82
InChI Key: NGVIPEXSSHYSRO-UHFFFAOYSA-N
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a complex organic compound known for its intricate structure and multifaceted applications. The compound belongs to a family of molecules that exhibit significant biological and chemical activity, making it a topic of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps. Initial steps often include the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This is then coupled with appropriate reagents under specific conditions to form the final product. Solvents like dichloromethane or toluene, along with catalysts such as palladium, are commonly used to facilitate the reactions.

Industrial Production Methods: : On an industrial scale, the production involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity. Process engineering plays a crucial role in scaling up, with controlled temperature, pressure, and pH conditions being crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can yield amine or alcohol derivatives.

  • Substitution: : Halogen or alkyl substitution reactions are common, modifying the functional groups on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilizing electrophilic or nucleophilic reagents depending on the nature of the substituents.

Major Products Formed: : Products vary based on the reaction conditions but often include derivatives with modifications at the aromatic ring or the amide bond.

Scientific Research Applications

Chemistry: : In organic synthesis, the compound is used as a building block for more complex molecules due to its reactive functional groups.

Biology: : The compound has shown potential in inhibiting certain enzymes, making it a candidate for biochemical studies.

Medicine: : Preliminary research suggests its use in developing new pharmaceuticals, particularly in targeting specific proteins or pathways.

Industry: : Its unique chemical properties make it useful in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibits unique properties due to the trifluoromethyl and dioxin moieties, which confer enhanced reactivity and biological activity.

Similar Compounds

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-phenylpropanamide

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-cyclohexylpropanamide

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(tetrahydrofuranyl)propanamide

And there you have it

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3NO3/c19-14-4-1-11(9-13(14)18(20,21)22)2-6-17(24)23-12-3-5-15-16(10-12)26-8-7-25-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVIPEXSSHYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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